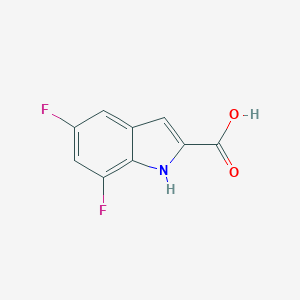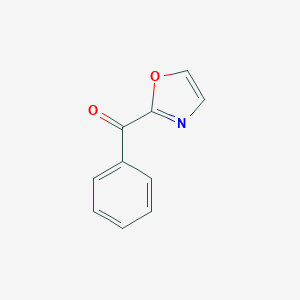![molecular formula C9H9N3O B069259 5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one CAS No. 172901-76-7](/img/structure/B69259.png)
5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one, also known as CPIP, is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. CPIP is a cyclic guanosine monophosphate (cGMP) phosphodiesterase inhibitor, which means that it can increase the levels of cGMP in cells. This property makes CPIP a promising tool for investigating the role of cGMP in various biological processes.
Mécanisme D'action
5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one works by inhibiting the breakdown of cGMP, which is a second messenger molecule that plays a crucial role in many physiological processes. By increasing cGMP levels, 5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one can modulate the activity of various enzymes and ion channels, leading to changes in cellular signaling and function.
Biochemical and Physiological Effects:
5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one has been shown to have a range of biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and relaxation of smooth muscle. 5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one has also been shown to enhance the activity of nitric oxide synthase, an enzyme that produces nitric oxide, a potent vasodilator.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one in lab experiments is its specificity for cGMP phosphodiesterase, which allows for precise modulation of cGMP levels. However, 5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one has limited solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research involving 5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one. One area of interest is the role of cGMP in neurodegenerative diseases, such as Alzheimer's and Parkinson's. 5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one may also have applications in the study of cardiovascular disease and cancer, as well as in the development of new therapeutics targeting cGMP signaling pathways. Additionally, further research is needed to optimize the synthesis and formulation of 5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one for use in various experimental settings.
Méthodes De Synthèse
5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one can be synthesized using a two-step process involving the reaction of 1,2-diaminocyclohexane with methyl acrylate, followed by cyclization with 2-chloroacetyl chloride. The resulting product is then treated with sodium hydroxide to obtain 5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one in high yield and purity.
Applications De Recherche Scientifique
5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one has been used in various scientific research applications, including the study of smooth muscle relaxation, platelet aggregation, and cell signaling pathways. 5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one has also been shown to inhibit the proliferation of cancer cells and to enhance the activity of certain anticancer drugs.
Propriétés
Numéro CAS |
172901-76-7 |
|---|---|
Nom du produit |
5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one |
Formule moléculaire |
C9H9N3O |
Poids moléculaire |
175.19 g/mol |
Nom IUPAC |
1,7,10-triazatricyclo[7.3.0.02,6]dodeca-2(6),9,11-trien-8-one |
InChI |
InChI=1S/C9H9N3O/c13-9-8-10-4-5-12(8)7-3-1-2-6(7)11-9/h4-5H,1-3H2,(H,11,13) |
Clé InChI |
KCWJNDFIQIVNJT-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)N3C=CN=C3C(=O)N2 |
SMILES canonique |
C1CC2=C(C1)N3C=CN=C3C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,7-Dimethyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B69176.png)








![3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one](/img/structure/B69196.png)



